1,2,3,4-Tetrahydro-5-aminoacridine is a chemical compound belonging to the acridine class, characterized by its tetrahydro structure and an amino group at the fifth position. It is recognized for its potential applications in medicinal chemistry, particularly in the context of neurological disorders. The compound is also known by its chemical formula and has a molecular weight of approximately 198.26 g/mol.
1,2,3,4-Tetrahydro-5-aminoacridine is classified as an aromatic amine and a member of the acridine derivatives. It is structurally related to tacrine, which has been used in the treatment of Alzheimer's disease. The compound is identified by various synonyms including 9-amino-1,2,3,4-tetrahydroacridine and tetrahydroaminoacridine .
The synthesis of 1,2,3,4-tetrahydro-5-aminoacridine can be achieved through several methods involving cyclization reactions. A common approach includes the reduction of acridine derivatives followed by amination processes. For instance, starting from 9-aminoacridine, hydrogenation can be performed to yield the tetrahydro derivative .
The synthetic route typically involves:
These processes require careful optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
The molecular structure of 1,2,3,4-tetrahydro-5-aminoacridine consists of a fused ring system typical of acridines. The tetrahydro component indicates the presence of four hydrogenated carbon atoms in the aromatic ring system.
1,2,3,4-Tetrahydro-5-aminoacridine participates in various chemical reactions typical for amines and aromatic compounds. Key reactions include:
The reactivity can be influenced by substituents on the aromatic system and reaction conditions such as pH and solvent polarity. Studies have shown that this compound can undergo oxidation and coupling reactions under specific conditions.
The primary mechanism of action for 1,2,3,4-tetrahydro-5-aminoacridine involves reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting AChE, this compound increases acetylcholine levels, which may enhance cholinergic neurotransmission .
Research indicates that this mechanism is particularly relevant in treating cognitive disorders like Alzheimer's disease. Additionally, it may exhibit effects on other neurotransmitter systems due to its structural properties.
Relevant analyses include spectroscopic techniques such as NMR and IR spectroscopy to confirm structural integrity and purity .
1,2,3,4-Tetrahydro-5-aminoacridine has notable applications in scientific research:
The investigation of 1,2,3,4-tetrahydro-9-aminoacridine (THA, tacrine) began in the mid-20th century, driven by the search for acetylcholinesterase (AChE) inhibitors. Early pharmacological studies identified tacrine as a potent, reversible inhibitor of AChE (IC₅₀ ≈ 0.2 μM), distinguishing it from irreversible organophosphate inhibitors. Initial research focused on its ability to enhance cholinergic neurotransmission, hypothesizing its utility in cognitive disorders [2] [3]. A pivotal comparative neurotoxicity study in 1995 contrasted tacrine with a novel analogue, 2-tert-butyl-9-amino-1,2,3,4-tetrahydroacridine (2tBuTHA). While tacrine showed negligible cytotoxicity in Neuro 2A cells at 20 μM, 2tBuTHA exhibited significant neurotoxicity (Neutral Red Uptake IC₅₀ = 9.53 μM), despite weaker AChE inhibition (IC₈₀ = 12.53 μM). In vivo radial maze tests in mice further demonstrated 2tBuTHA-induced cognitive impairment at 15 mg/kg, contrasting tacrine’s amelioration of scopolamine-induced deficits [2]. This highlighted the critical link between structural modifications and neuropharmacological profiles, underscoring tacrine’s unique therapeutic potential and catalyzing focused development of its derivatives.
Table 1: Early Pharmacological Profile of Key Tetrahydroacridines
Compound | AChE Inhibition (IC₅₀/IC₈₀, μM) | Neurotoxicity (Cell-Based IC₅₀, μM) | In Vivo Cognitive Effect (15 mg/kg) |
---|---|---|---|
Tacrine (THA) | ~0.2 | >20 (Non-toxic) | Improved scopolamine deficit |
2tBuTHA | 12.53 ± 1.14 (IC₈₀) | 9.53 ± 0.98 (Neutral Red Uptake) | Impaired short-term memory |
9-Aminoacridine (Parent) | >100 (Weak) | Not tested | Not tested |
Initial tacrine synthesis relied on the Bernthsen reaction, involving cyclization of m-toluidine with benzoic acid or derivatives under high temperatures (200°C) with zinc chloride catalysis. This method suffered from harsh conditions, low yields (<40%), and complex purification due to polycyclic by-products [4]. Modern strategies have revolutionized synthesis through catalytic multicomponent reactions (MCRs) and solid-phase techniques:
Table 2: Evolution of Synthetic Methods for Tetrahydroacridine Scaffolds
Method | Conditions | Key Advantages | Limitations | Yield Range |
---|---|---|---|---|
Bernthsen Reaction | ZnCl₂, 200°C, 24h | Simple starting materials | Low yield, harsh conditions, by-products | 30–40% |
MCR (Acid-Catalyzed) | Sc(OTf)₃/AlCl₃, DCE, 80°C, 3–5h | One-pot, diverse substituents | Moderate functional group tolerance | 75–92% |
SPPS | HBTU/HOBt, DIPEA, r.t., then TFA cleavage | High-purity hybrids, automated | Specialized equipment required | 78–89% |
Microwave-Assisted | MW, 150°C, 0.5h | Rapid, energy-efficient | Scale-up challenges | 80–95% |
Systematic modification of tacrine’s core has elucidated critical SAR trends for AChE inhibition and selectivity:
Table 3: Key Tetrahydroacridine Analogues and Their Pharmacological Profiles
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7